N-(4-(thiazol-2-yloxy)benzyl)isonicotinamide
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Overview
Description
N-(4-(thiazol-2-yloxy)benzyl)isonicotinamide is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(4-(thiazol-2-yloxy)benzyl)isonicotinamide have been synthesized and evaluated for their antimicrobial properties. A study by Ramachandran (2017) synthesized derivatives of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide and found that these compounds exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents (Ramachandran, 2017).
Corrosion Inhibition
Another application of thiazole derivatives is in the field of corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in a 1 M HCl solution. The study found that these compounds offered high inhibition efficiencies, suggesting their potential use as corrosion inhibitors in various industrial applications (Hu et al., 2016).
Future Directions
The future directions for “N-(4-(thiazol-2-yloxy)benzyl)isonicotinamide” and similar compounds could involve further exploration of their antimicrobial and anticancer activities . The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a promising area of research .
Mechanism of Action
Target of Action
Compounds containing a thiazole ring have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Without specific studies, it’s hard to say exactly how “N-(4-(thiazol-2-yloxy)benzyl)isonicotinamide” interacts with its targets. Thiazole derivatives are known to interact with biological targets through various mechanisms, depending on their specific structure and the presence of other functional groups .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, again depending on their specific structure and the presence of other functional groups .
Result of Action
Thiazole derivatives have been found to have a wide range of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, and cytotoxic effects .
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(13-5-7-17-8-6-13)19-11-12-1-3-14(4-2-12)21-16-18-9-10-22-16/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUISXSAEYPSNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.